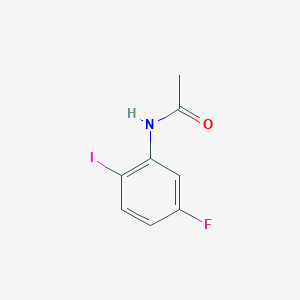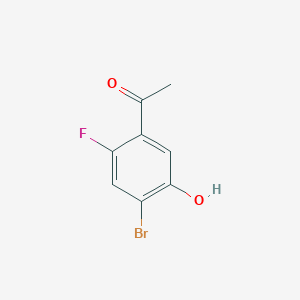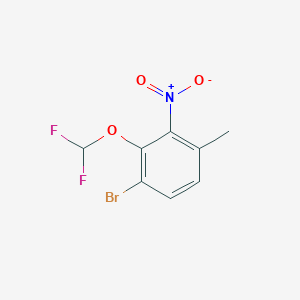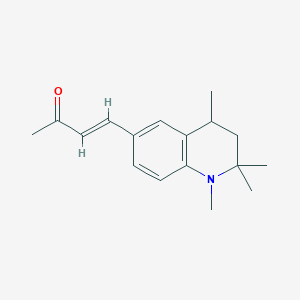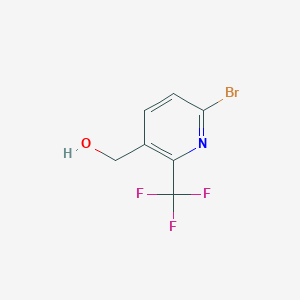
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid is a boronic acid derivative that features a tetrahydropyran ring, an indazole moiety, and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the oxa-6π-electrocyclization of dienones to form the tetrahydropyran ring . The indazole moiety can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate precursors. The boronic acid group is often introduced via a Suzuki-Miyaura cross-coupling reaction, which is a cornerstone method for forming biaryl compounds .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. For example, the use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their reliability and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid has several scientific research applications, including:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The indazole moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Similar structure but with a pyrazole ring instead of an indazole ring.
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester: Contains an imidazole ring instead of an indazole ring.
Uniqueness
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid is unique due to the presence of the indazole moiety, which can impart distinct biological and chemical properties compared to similar compounds with pyrazole or imidazole rings. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propriétés
IUPAC Name |
[1-(oxan-2-yl)indazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c16-13(17)10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12,16-17H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCOOOHLAYTVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C3CCCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




